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molecular formula C6H3BrCl2 B7723608 2-Bromo-1,4-dichlorobenzene CAS No. 68583-99-3

2-Bromo-1,4-dichlorobenzene

Cat. No. B7723608
M. Wt: 225.89 g/mol
InChI Key: OVXVQBCRONSPDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05210291

Procedure details

To a 300 ml four-necked flask equipped with a stirrer, a thermometer and a condenser were charged 24.9 g (0.110 mol) of 1-bromo-2,5-dichlorobenzene, 13.19 g (0.143 mol) of thioglycolic acid, 12.06 g (0.286 mol) of 95% sodium hydroxide and 100 g of dimethylsulfoxide, followed by stirring at 120° C. for 4 hours. After cooling until 100° C., 2,5-dichlorothiophenol salt produced as the side product was treated with 5.13 g (0.044 mol) of sodium monochloroacetate at the same temperature for 1 hour. Then, after distilling off the dimethylsulfoxide under reduced pressure, 100 g of water was added to 54.5 g of the residue. After dissolving the residue therein at 100° C., the solution was cooled for crystallization and filtered to yield sodium 2,5-dichlorophenylthioglycolate, which was then dissolved in 100 g of water with heating and acidized with concentrated hydrochloric acid, filtered and dried to yield 23.5 g of a light yellowish white powder of 2,5-dichlorophenylthioglycolic acid. The yield based on 1-bromo-2,5-dichlorobenzene was 90.0%.
Quantity
24.9 g
Type
reactant
Reaction Step One
Quantity
13.19 g
Type
reactant
Reaction Step One
Quantity
12.06 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[Cl:9].C(O)(=O)C[SH:12].[OH-].[Na+]>CS(C)=O>[Cl:9][C:3]1[CH:4]=[CH:5][C:6]([Cl:8])=[CH:7][C:2]=1[SH:12] |f:2.3|

Inputs

Step One
Name
Quantity
24.9 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)Cl)Cl
Name
Quantity
13.19 g
Type
reactant
Smiles
C(CS)(=O)O
Name
Quantity
12.06 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 g
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
by stirring at 120° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 300 ml four-necked flask equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
After cooling until 100° C.

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)Cl)S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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